1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonylimidazole
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Overview
Description
. Its distinct molecular configuration makes it a valuable compound for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonylimidazole typically involves the sulfonylation of imidazole derivatives. One common method includes the reaction of 2-ethoxy-5-propan-2-ylphenyl sulfonyl chloride with imidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonylimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonylimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.
Comparison with Similar Compounds
- 1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole
- 1-(2-Ethoxy-5-methylphenyl)sulfonylimidazole
- 1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonylpyrrole
Uniqueness: 1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonylimidazole stands out due to its unique combination of an ethoxy group and a propan-2-yl group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This distinct structure may offer advantages in specific applications compared to its analogs.
Properties
IUPAC Name |
1-(2-ethoxy-5-propan-2-ylphenyl)sulfonylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-4-19-13-6-5-12(11(2)3)9-14(13)20(17,18)16-8-7-15-10-16/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULHAYAXFKVIRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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